Silicon phthalocyanine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
135719-28-7 |
|---|---|
Molecular Formula |
C39H35N9O2Si2 |
Molecular Weight |
716.9 g/mol |
IUPAC Name |
3-[dimethyl(oxido)silyl]-N,N-dimethylpropan-1-amine;2,11,20,37,38-pentaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;silicon(4+);hydroxide |
InChI |
InChI=1S/C33H17N7.C7H18NOSi.H2O.Si/c1-3-11-20-18(9-1)26-17-27-19-10-2-4-12-21(19)29(35-27)37-31-23-14-6-8-16-25(23)33(39-31)40-32-24-15-7-5-13-22(24)30(38-32)36-28(20)34-26;1-8(2)6-5-7-10(3,4)9;;/h1-17H;5-7H2,1-4H3;1H2;/q-2;-1;;+4/p-1 |
InChI Key |
MQPOIOMXRKFQLZ-XSRQUKKKSA-N |
SMILES |
CN(C)CCC[Si](C)(C)[O-].C1=CC=C2C(=C1)C3=CC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=NC2=N3)[N-]7)C9=CC=CC=C94.[OH-].[Si+4] |
Canonical SMILES |
CN(C)CCC[Si](C)(C)[O-].C1=CC=C2C(=C1)C3=CC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=NC2=N3)[N-]7)C9=CC=CC=C94.[OH-].[Si+4] |
Appearance |
Solid powder |
Other CAS No. |
135719-28-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cl2SiPc dichlorosilicon phthalocyanine HOSiPcOSi(CH3)2(CH2)3N(CH3)2 NSC 676418 silicon phthalocyanine silicon phthalocyanine Pc4 SiPc IV |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Functionalization Strategies for Silicon Iv Phthalocyanines
Foundational Synthetic Routes to Silicon(IV) Phthalocyanine (B1677752) Core Structures
The synthesis of the SiPc scaffold is primarily achieved through two main pathways: the cyclotetramerization of phthalonitrile (B49051) precursors in the presence of a silicon source, or the direct insertion of silicon into a pre-synthesized, metal-free phthalocyanine ring. The most common building blocks for these syntheses are silicon(IV) phthalocyanine dichloride (SiPcCl₂) and silicon(IV) phthalocyanine dihydroxide (SiPc(OH)₂), which serve as key intermediates for further functionalization.
Synthesis of Key Phthalocyanine Precursors
The cornerstone of SiPc synthesis lies in the preparation of appropriate precursors, most notably phthalonitrile (1,2-dicyanobenzene) and its derivatives. tandfonline.comelectronicsandbooks.com These molecules undergo a template cyclotetramerization reaction to form the macrocyclic phthalocyanine structure. Substituted phthalonitriles are crucial for introducing functionalities onto the periphery of the Pc ring. tandfonline.com For instance, 4,5-disubstituted phthalonitriles are commonly used to create symmetrically substituted SiPcs. tandfonline.com
Common starting materials for substituted phthalonitriles include 4-nitrophthalonitrile, 3-nitrophthalonitrile, and 4,5-dichlorophthalonitrile, which act as intermediates for further chemical modification. electronicsandbooks.com Another important precursor is 1,3-diiminoisoindoline, which can also be used in condensation reactions with a silicon source to form the SiPc core directly. ktu.edu.tr The choice of precursor is dictated by the desired substitution pattern (peripheral vs. non-peripheral) and the specific properties required in the final molecule. tandfonline.comelectronicsandbooks.com
Development and Optimization of Direct Silicon Insertion Methodologies
The direct formation of the SiPc core often involves high-temperature reactions. An early, seminal method involved the reaction of phthalonitrile with silicon tetrachloride (SiCl₄) in a high-boiling solvent like quinoline (B57606) at temperatures exceeding 200°C. tandfonline.com This "template method" builds the macrocycle around the central silicon atom. ktu.edu.tr A variation of this uses hexachlorodisiloxane (B76772) in refluxing quinoline. tandfonline.com These methods directly yield dichlorosilicon(IV) phthalocyanine (SiPcCl₂), a vital and versatile precursor for subsequent axial functionalization. tandfonline.comktu.edu.tr
A more flexible and increasingly utilized strategy involves the synthesis of a metal-free phthalocyanine (H₂Pc) first, followed by the insertion of silicon. tandfonline.comnih.govresearchgate.net This approach is particularly useful for creating peripherally substituted SiPcs, as the substituted H₂Pc can be prepared and purified before silicon insertion. The insertion is typically accomplished by reacting the H₂Pc with trichlorosilane (B8805176) (HSiCl₃) in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). tandfonline.com The reaction is often carried out in solvents such as dichloromethane (B109758) or toluene. Subsequent hydrolysis of the reaction intermediate yields the corresponding dihydroxy-SiPc. tandfonline.comnih.govresearchgate.net This method offers high yields (55-72%) and faster reaction times compared to earlier protocols. tandfonline.com
Table 1: Comparison of Silicon Insertion Methodologies
| Method | Silicon Source | Precursor | Typical Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| Template Synthesis | SiCl₄ | Phthalonitrile | Quinoline | >200°C, 2h | SiPcCl₂ | tandfonline.com |
| Template Synthesis | Hexachlorodisiloxane | Phthalonitrile | Quinoline | Reflux, 4h | SiPcCl₂ | tandfonline.com |
| Direct Insertion | HSiCl₃ | Metal-Free Pc (H₂Pc) | Dichloromethane / Toluene | Room Temp to Reflux, with base (DBU) | SiPc(OH)₂ (after hydrolysis) | tandfonline.comnih.govresearchgate.net |
Comprehensive Axial Functionalization Approaches for Silicon(IV) Phthalocyanines
The true versatility of SiPcs stems from the ability to modify the two axial positions on the central silicon atom. Starting typically from SiPcCl₂ or SiPc(OH)₂, a vast array of functional groups can be introduced, profoundly influencing the molecule's physical and chemical properties.
Design and Synthesis of Symmetrically and Unsymmetrically Substituted Axial Derivatives
Symmetrically disubstituted SiPcs are the most common and are readily synthesized by reacting SiPcCl₂ with a twofold excess of a nucleophile. For example, refluxing SiPcCl₂ with alcohols (ROH) or phenols (ArOH) in toluene, often with a base like pyridine (B92270) or sodium hydride, yields bis-alkoxy or bis-phenoxy derivatives, respectively. tandfonline.comconicet.gov.ar Similarly, reactions with Grignard reagents (RMgI) can form direct Si-C bonds, although this is typically limited to primary alkyl, aryl, or alkyne groups. tandfonline.com
Unsymmetrical axial functionalization is more challenging but allows for the introduction of two distinct functionalities. One strategy involves the stepwise substitution of the two chloride atoms in SiPcCl₂. Another elegant approach is to start with a symmetrically substituted SiPc containing a reactive group and selectively modify only one of the two axial ligands. For instance, a symmetrical SiPc with terminal carboxylic acid groups can undergo a standard amide coupling reaction where stoichiometry is controlled to favor mono-substitution, resulting in an unsymmetrical SiPc-peptide conjugate. rsc.org
Control of Molecular Aggregation through Axial Ligand Engineering
A major challenge in the application of phthalocyanines is their strong tendency to aggregate in solution due to π-π stacking interactions between the large, flat macrocycles. This aggregation often quenches their desirable photophysical properties. Axial functionalization of SiPcs provides a powerful tool to mitigate this issue. conicet.gov.arresearchgate.net
By attaching bulky ligands to the axial positions, steric hindrance is created above and below the phthalocyanine plane, effectively preventing the molecules from approaching each other closely enough to aggregate. ktu.edu.trconicet.gov.arresearchgate.net This strategy significantly enhances the solubility of SiPcs, particularly in organic solvents, and helps maintain their monomeric, photoactive form. conicet.gov.arresearchgate.net For example, the introduction of large groups like chlorophenyl thiophene (B33073) or quaternized amine termini has been shown to effectively suppress aggregation and maintain solubility, even in aqueous solutions. researchgate.netresearchgate.net
Introduction of Specific Axial Ligands for Modulated Reactivity and Properties
The chemical nature of the axial ligand directly impacts the electronic properties, reactivity, and potential applications of the SiPc molecule.
Carboxylates and Phenoxyls : The reaction of SiPcCl₂ with carboxylic acids (RCOOH) produces SiPc esters. tandfonline.comrsc.org These reactions typically proceed under reflux in polar solvents like 2-methoxyethyl ether. rsc.org Axially attached phenoxy ligands are also common and are formed from the reaction of SiPcCl₂ or SiPc(OH)₂ with the corresponding phenol (B47542). conicet.gov.arworldscientific.com These ligands can be further functionalized, for instance, with ester or phosphonate (B1237965) groups that can serve as anchors for attaching the SiPc to semiconductor surfaces. conicet.gov.arworldscientific.com
Siloxy Moieties : Siloxane (Si-O-Si) bonds are readily formed in the axial positions. One route involves refluxing SiPc(OH)₂ with an excess of silanols (R₃SiOH) or monochlorosilanes (R₃SiCl). tandfonline.com An alternative method is the direct reaction of SiPcCl₂ with trialkylchlorosilanes in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst. tandfonline.comrsc.org These siloxy ligands are useful for tuning solubility and for constructing oligomeric and polymeric SiPc structures. rsc.org
Amine Termini : Axial ligands featuring terminal amine groups are of great interest for biological applications and further conjugation. These are often synthesized by attaching long-chain alkylsiloxy ligands that have a terminal amine. electronicsandbooks.comacs.orgnih.gov For example, SiPc derivatives with dimethylamine (B145610) or diethylamine (B46881) termini have been prepared, and subsequent quaternization of the nitrogen atom with methyl iodide can render the entire molecule water-soluble. researchgate.net Axially substituted Schiff bases containing imine groups have also been successfully synthesized. researchgate.net
Crown Ethers : Crown ethers have been incorporated into SiPc systems to impart ion-binding capabilities. While often attached to the periphery of the macrocycle, they can also be linked to the axial positions. For instance, phthalocyaninato polysiloxanes have been synthesized where the repeating siloxane backbone is axially coordinated to the silicon centers, and crown ether moieties are attached to the phthalocyanine periphery. ru.nl These materials can form rigid, staggered structures capable of binding alkali-metal ions. ru.nlworldscientific.com The synthesis of dihydroxysilicon derivatives of tetrakis[benzo-18-crown-6]phthalocyanine has also been described, where the axial hydroxy groups prevent aggregation and allow the molecule to form stable monolayers capable of binding potassium ions. ru.nl
Table 2: Examples of Axial Ligands and Their Synthetic Access
| Ligand Type | Starting Material | Reagent | Key Reaction | Resulting Linkage | Reference |
|---|---|---|---|---|---|
| Carboxylate | SiPcCl₂ | RCOOH | Esterification | Si-O-C(O)R | tandfonline.comrsc.org |
| Phenoxyl | SiPc(OH)₂ | ArOH | Condensation | Si-O-Ar | conicet.gov.arworldscientific.com |
| Siloxy | SiPc(OH)₂ | R₃SiCl | Silylation | Si-O-SiR₃ | tandfonline.comrsc.org |
| Amine Terminus | SiPcCl₂ | HO-(CH₂)n-N(CH₃)₂ | Etherification | Si-O-(CH₂)n-N(CH₃)₂ | researchgate.netresearchgate.net |
| Crown Ether Polymer | Dihydroxysilicon-CRPc | - | Polycondensation | -(Si(CRPc)-O)-n | ru.nl |
Peripheral Phthalocyanine Ring Substitution Strategies
The properties of silicon phthalocyanines can be fine-tuned by introducing substituents at the peripheral α and β positions of the phthalocyanine ring. rsc.org These modifications can alter the molecule's planarity, decrease aggregation, and increase solubility. rsc.orgresearchgate.net While axial substitutions are often more effective at reducing aggregation, peripheral substitutions can lead to significant changes in the spectral properties of the SiPc. rsc.org
The primary methods for achieving peripheral substitution include:
Direct reactions on the aromatic rings of a pre-formed SiPc.
Synthesis of substituted phthalonitrile precursors, which are then converted to SiPcs.
Formation of a substituted phthalocyanine ring followed by the insertion of the silicon atom. rsc.org
The synthesis of symmetrically substituted SiPcs at the α and β positions often starts with substituted phthalonitriles. rsc.org For instance, to create symmetrically β,β substituted SiPcs, 4,5-disubstituted phthalonitriles are utilized as precursors. rsc.org
Table 1: Comparison of Peripheral vs. Axial Substitution Effects
| Feature | Peripheral (α and β) Substitution | Axial Substitution |
| Primary Influence | Significant changes in spectral features (absorption and emission) rsc.org | Reduces aggregation, improves solubility, perturbs planarity rsc.orgresearchgate.net |
| Effect on Aggregation | Can help reduce aggregation rsc.org | Generally more effective at reducing aggregation rsc.orgresearchgate.net |
| Synthetic Approach | Direct reaction on Pc ring, use of substituted precursors rsc.org | Substitution reaction at the central silicon atom rsc.org |
Systematic modifications at the alpha (non-peripheral) and beta (peripheral) positions of the phthalocyanine ring are employed to fine-tune the molecule's properties. rsc.orgrsc.org The introduction of substituents at these positions can influence the electronic structure, solubility, and aggregation behavior of the SiPc. rsc.orgnih.govmdpi.com
For example, the introduction of electron-donating alkyl groups at the alpha position has been shown to promote intersystem crossing from the excited state to the triplet state, which is a desirable characteristic for photosensitizers in photodynamic therapy. rsc.org This is often accompanied by a decrease in fluorescence quantum yield and a red-shift in the Q-band absorption, which is advantageous for applications requiring absorption in the 650–800 nm range. rsc.org
Conversely, the position of the substituent, whether at the alpha or beta position, can significantly impact the molecule's physical properties. For instance, the 1H NMR chemical shifts of protons on the substituents are different depending on whether they are in the non-peripheral (alpha) or peripheral (beta) position. mdpi.com
The conformation of the phthalocyanine macrocycle can be significantly influenced by the nature and position of peripheral substituents. acs.org Bulky substituents, particularly at the α-positions, can introduce steric hindrance, leading to distortions in the planarity of the macrocycle. acs.org This distortion can, in turn, affect the molecule's electronic properties and intermolecular interactions. nih.govacs.org
In sterically hindered phosphorus(V) phthalocyanines, which are structurally related to SiPcs, bulky α-substituents have been shown to be a primary determinant of macrocycle distortion. acs.org While unsubstituted phthalocyanines can exhibit planar structures, the introduction of peripheral groups often leads to non-planar conformations like ruffling or saddling. acs.org These conformational changes can impact the π-π stacking interactions between adjacent phthalocyanine molecules, which is a key factor in aggregation. mdpi.comnih.gov Peripherally substituted phthalocyanines often exhibit stronger core-to-core interactions compared to their non-peripherally substituted counterparts, which can affect their solubility. mdpi.com
Table 2: Impact of Substituent Position on Phthalocyanine Properties
| Property | α-Substitution (Non-peripheral) | β-Substitution (Peripheral) |
| Conformational Impact | Can cause significant macrocycle distortion due to steric hindrance acs.org | Generally less distortion compared to α-substitution mdpi.com |
| Intermolecular Interactions | Weaker π-π stacking due to distortion acs.org | Stronger core-to-core π-π interactions mdpi.com |
| Solubility | Can be influenced by the nature of the substituent rsc.org | Can be lower due to stronger aggregation mdpi.com |
| Spectral Shift | Can cause a red-shift in the Q-band rsc.orgnih.gov | Can also induce a red-shift, but the effect may differ from α-substitution nih.gov |
Innovations in High-Yield and Green Synthetic Protocols
Traditional synthetic methods for SiPcs can sometimes result in low yields and the formation of product mixtures that are difficult to separate. rsc.org Consequently, there is a drive towards developing more efficient, high-yield, and environmentally friendly ("green") synthetic protocols.
Innovations in this area include the development of synthetic routes that proceed in high yields, such as the synthesis of symmetrical SiPcs with trans-bis Si–C linkages, which can be obtained in yields of approximately 90%. rsc.org Similarly, unsymmetrical SiPcs with direct Si–C bonds in the axial positions have been prepared with high yields of around 85%. rsc.org
Green chemistry principles are also being applied to the synthesis of SiPcs. This includes the use of less hazardous solvents and reagents, and the development of more atom-economical reactions. For example, "click" chemistry has been utilized to attach polyethylene (B3416737) glycol (PEG) units to SiPcs, a reaction that is known for its high efficiency and mild reaction conditions. tandfonline.com This approach not only provides a green synthetic route but also improves the solubility of the resulting phthalocyanine in polar solvents. tandfonline.commdpi.com
The synthesis of SiPc precursors, such as dichlorosilicon phthalocyanine (SiPcCl₂), has also seen improvements. Initial methods involved high temperatures and harsh reagents. rsc.org More recent strategies focus on milder conditions and more accessible starting materials. rsc.org
Table 3: Examples of High-Yield and Green Synthetic Approaches for SiPcs
| Synthetic Target | Key Features of the Protocol | Reported Yield | Reference |
| Symmetrical SiPcs with trans-bis Si–C linkages | Refluxing SiPcCl₂ with an excess of a Grignard reagent in dry THF. | ~90% | rsc.org |
| Unsymmetrical SiPcs with axial Si–C bonds | Reaction of a monoorgano monochloro SiPc derivative with a Grignard reagent in dry diethyl ether. | ~85% | rsc.org |
| Axially substituted polymeric SiPc with PEG | "Click" chemistry reaction between an axially substituted SiPc with alkyne groups and an azido-functionalized PEG. | Not specified, but "click" reactions are known for high yields. | tandfonline.com |
| Dihydroxy silicon octabutoxy phthalocyanine | In-situ formation of the dichloride this compound followed by hydrolysis. | 53% | conicet.gov.ar |
Photophysical and Photochemical Characterization of Silicon Iv Phthalocyanines
Electronic Absorption and Emission Spectroscopy
The interaction of SiPcs with light is characterized by strong absorption in both the ultraviolet and the far-red regions of the electromagnetic spectrum. This behavior is a direct consequence of electronic transitions within the molecule's 18π electron system.
Characterization of Q-band and B-band Electronic Transitions
The electronic absorption spectrum of a typical SiPc is dominated by two principal bands: the Q-band in the visible/near-infrared region (600–700 nm) and the B-band (also known as the Soret band) in the UV region (300–400 nm). mdpi.com The intense Q-band arises from the π → π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine (B1677752) ring. researchgate.net The B-band originates from transitions from deeper π levels to the LUMO. mdpi.comresearchgate.net
For instance, a study of various axially substituted SiPcs in dimethylformamide (DMF) solution showed consistent Q-band maxima around 668 ± 2 nm and B-band maxima at approximately 352 ± 1 nm. nih.govacs.org The exact position and intensity of these bands can be influenced by the nature of the axial ligands attached to the central silicon atom, as well as the solvent environment. researcher.lifescispace.com Electron-withdrawing groups on the axial ligands can cause a redshift of the Q-band due to an expansion of the π-conjugation. researcher.lifescispace.com In metallated phthalocyanines, the Q-band is typically a single, intense peak due to the high D4h symmetry of the molecule. researchgate.net
Table 1: Representative Electronic Transition Data for Silicon Phthalocyanines
| Compound Type | Solvent | B-band λmax (nm) | Q-band λmax (nm) |
|---|---|---|---|
| Axially Substituted SiPcs | Dimethylformamide | 352 ± 1 | 668 ± 2 |
| Thiophenic Substituted SiPcs | Not Specified | ~350 | ~675 |
| SiPc Thin Films | Not Specified | ~335 | 600 - 700 |
Data compiled from multiple sources. mdpi.comnih.govacs.orgrsc.org
Determination of Fluorescence Quantum Yields and Excited State Lifetimes
Upon absorption of light, the excited SiPc molecule can relax through several pathways, including fluorescence. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the excited-state lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, are key parameters.
Axial substitution significantly impacts these properties. SiPcs with electron-withdrawing axial ligands tend to exhibit lower fluorescence quantum yields but increased fluorescence lifetimes compared to those with electron-donating ligands. researcher.lifescispace.com For example, Schiff-base substituted SiPcs in DMSO have shown ΦF values ranging from 0.038 to 0.27, which are lower than that of unsubstituted dichlorosilicon(IV) phthalocyanine (SiPcCl2), suggesting that the substitutions promote intersystem crossing to the triplet state. nih.gov The presence of bulky axial groups can also prevent aggregation, which is known to quench fluorescence. worldscientific.com
Table 2: Fluorescence Data for Selected Silicon Phthalocyanines in DMSO
| Compound | Fluorescence Quantum Yield (ΦF) |
|---|---|
| SiPcCl2 | 0.44 |
| Si1a (Schiff-base substituted) | 0.038 |
| Q-Si1a (Schiff-base substituted) | 0.16 |
| S-Si1a (Schiff-base substituted) | 0.27 |
| B-Si1a (Schiff-base substituted) | 0.088 |
Data from a study on Schiff-base substituted silicon phthalocyanines. nih.gov
Investigation of Triplet State Dynamics and Decay Kinetics
After excitation, the molecule can undergo intersystem crossing from the singlet excited state (S1) to a longer-lived triplet state (T1). The dynamics of this triplet state are crucial for applications like photodynamic therapy. Photoexcitation of SiPcs generates triplet states that decay with lifetimes in the microsecond range. nih.govacs.org Studies on SiPcs with axial siloxy ligands bearing alkylamine termini revealed that the triplet states decay with lifetimes in the hundreds of microseconds. nih.gov The triplet state is efficiently quenched by molecular oxygen, with bimolecular rate constants approaching 2 x 10^9 M⁻¹s⁻¹, indicating an efficient energy transfer process. nih.govacs.org
Advanced Photochemical Reactivity and Energy Transfer Mechanisms
The excited states of SiPcs, particularly the long-lived triplet state, can initiate photochemical reactions through energy or electron transfer.
Quantification of Singlet Oxygen Generation Quantum Yields
One of the most important photochemical processes involving SiPcs is the generation of singlet oxygen (¹O₂). The excited triplet state of the SiPc can transfer its energy to ground-state molecular oxygen (³O₂), a triplet species, resulting in the formation of the highly reactive singlet oxygen. The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ).
The value of ΦΔ is highly dependent on the molecular structure, especially the axial ligands. For a series of SiPcs with alkylamine-terminated axial ligands, ΦΔ values varied significantly. Those with longer alkyl chains (four or more methylene (B1212753) units) separating the amine group from the phthalocyanine core exhibited yields of approximately 0.35 or higher. nih.govacs.org In contrast, compounds where the amine's lone pair electrons could interact with the excited phthalocyanine ring showed reduced yields (some below 0.1), a phenomenon attributed to charge transfer quenching of the excited state. nih.govacs.org Other studies have reported ΦΔ values for SiPcs ranging from 0.15 to as high as 0.94, demonstrating the tunability of this key photochemical parameter. nih.govresearchgate.net
Table 3: Singlet Oxygen Quantum Yields (ΦΔ) for Various Silicon Phthalocyanines
| Compound Type/Name | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
|---|---|---|
| SiPcs with long-chain amine ligands | Dimethylformamide | ≥ 0.35 |
| SiPcs with short-chain amine ligands | Dimethylformamide | < 0.1 - 0.2 |
| Octaphenoxyphthalocyanines | Dimethylsulfoxide | 0.15 - 0.20 |
| Si1a (Schiff-base substituted) | Dimethylsulfoxide | 0.43 |
| Q-Si1a (Schiff-base substituted) | Dimethylsulfoxide | 0.94 |
| S-Si1a (Schiff-base substituted) | Dimethylsulfoxide | 0.58 |
Data compiled from multiple sources. nih.govacs.orgnih.govresearchgate.net
Elucidation of Photoinduced Electron Transfer Pathways
Photoinduced electron transfer (PET) is another critical deactivation pathway for excited SiPcs. In PET, the excited molecule can either donate an electron (oxidative PET) or accept an electron (reductive PET) from a nearby molecule. nih.gov This process is fundamental to the function of SiPcs in photovoltaic devices and molecular electronics.
The efficiency of PET is governed by the electron-donating or accepting properties of the SiPc and any linked moieties. For instance, intramolecular charge transfer (ICT) and PET are observed in molecules where an electron donor and acceptor are connected. nih.gov In some SiPc systems, interaction between the excited π-framework and lone pair electrons on nitrogen atoms of the axial ligands can lead to a charge transfer quenching of the excited state, which competes with singlet oxygen generation. nih.gov This demonstrates that the design of the axial ligands is crucial for controlling the desired photochemical pathway, whether it be energy transfer to produce singlet oxygen or electron transfer for charge separation. nih.govnih.gov The study of phthalocyanine complexes linked to other molecules, such as viologens, has been instrumental in demonstrating the formation of long-lived charge-separated states through PET. rsc.org
Mechanistic Studies of Axial Ligand Photodissociation and Controlled Photouncaging
The photolability of the axial Si-O and Si-C bonds in silicon phthalocyanines (SiPcs) is a unique characteristic that has been increasingly exploited for the controlled release of molecules, a process known as photouncaging. rsc.org This phenomenon is central to applications like near-infrared photoimmunotherapy (NIR-PIT), where the light-induced release of axial ligands from an antibody-conjugated SiPc derivative (such as IR700) is a critical step leading to cancer cell death. nih.govresearchgate.net
Mechanistic studies reveal that the photodissociation process is often initiated by the absorption of light, which promotes the SiPc to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. rsc.orgresearchgate.net In the presence of an electron donor, the excited triplet state of the SiPc can accept an electron to form a radical anion intermediate. rsc.org This step is crucial and can be accelerated by reducing agents. rsc.org
Subsequent protonation of the radical anion, for instance by a hydronium ion in the cellular environment, is a key step that precedes the cleavage of the axial ligand. researchgate.net The efficiency of this process can be dependent on the pH and the basicity of the axial ligand itself. researchgate.net Following protonation, the axial ligand is cleaved, and a hydroxy group coordinates to the silicon center. This entire photochemical process has a low activation energy, allowing it to occur spontaneously at room temperature upon irradiation. researchgate.net
This ligand-releasing reaction can dramatically alter the physicochemical properties of the SiPc molecule. For example, the cleavage of hydrophilic axial ligands from the IR700 photosensitizer causes the molecule to transform from a water-soluble to an insoluble species. nih.govresearchgate.net This change in solubility leads to the aggregation of the dye-antibody conjugate on the cell membrane, causing physical damage and inducing rapid cell death. nih.govresearchgate.net This targeted, light-triggered mechanism allows for high selectivity, acting as a "death switch" only on the cells to which the conjugate is bound. nih.gov While most studies focus on near-infrared light, research has also shown that axial ligands can be cleaved by X-ray irradiation through reactions with hydrated electrons generated from the radiolysis of water. rsc.org
The proposed mechanistic pathway for photouncaging under hypoxic or reducing conditions can be summarized as follows:
Photoexcitation : SiPc is excited by light to its triplet state (³SiPc*).
Photoinduced Electron Transfer (PET) : The ³SiPc* accepts an electron from a donor to form a radical anion ([SiPc]•⁻). rsc.org
Protonation : The radical anion is protonated by an available proton source (H₃O⁺). researchgate.net
Ligand Cleavage : The protonated intermediate undergoes solvolytic ligand exchange, releasing the axial cargo. rsc.orgresearchgate.net
This controlled release mechanism has established SiPcs as promising platforms for developing advanced photocages for targeted therapies. rsc.org
Structure-Photophysical Property Relationships in Silicon(IV) Phthalocyanines
The photophysical properties of silicon(IV) phthalocyanines can be precisely tuned by modifying their chemical structure at two primary locations: the axial ligands attached to the central silicon atom and the peripheral positions on the phthalocyanine macrocycle. rsc.org Strategic placement of different functional groups allows for the rational design of SiPcs with optimized characteristics for specific applications.
Effects of Axial and Peripheral Substituent Electronic Properties (e.g., electron-donating/withdrawing groups)
The electronic nature of substituents on the SiPc scaffold significantly influences its absorption, emission, and photochemical behavior. A clear distinction exists between the effects of axial and peripheral modifications. rsc.org
Axial Substituents: Modifications at the axial positions generally allow for the fine-tuning of properties like solubility and reactivity without drastically altering the fundamental absorption and emission wavelengths of the phthalocyanine core. rsc.org However, the electronic properties of axial ligands do impact other photophysical parameters. Studies comparing SiPcs with electron-donating and electron-withdrawing axial groups have shown that electron-withdrawing groups can extend the π-conjugation of the dye. researchgate.netresearcher.lifescispace.com This extension typically leads to a redshift in the main Q-band absorption, a decrease in fluorescence emission intensity and lower fluorescence quantum yields, but an increase in fluorescence lifetimes. researchgate.netresearcher.lifescispace.comfigshare.com
Table 1: Effect of Axial Ligand Electronic Properties on SiPc Photophysics Data synthesized from qualitative descriptions in cited sources. researchgate.netresearcher.lifescispace.com
| Axial Ligand Property | Q-Band Absorption | Fluorescence Intensity | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) |
| Electron-Donating | Standard Position | Higher | Higher | Shorter |
| Electron-Withdrawing | Red-shifted | Lower | Lower | Longer |
Peripheral Substituents: In contrast to axial modifications, substitutions on the peripheral benzene (B151609) rings of the phthalocyanine macrocycle cause more prominent changes in the spectral features. rsc.org The introduction of strongly electron-withdrawing groups, such as fluoro or perfluoroalkyl groups, or the replacement of benzene rings with more electron-deficient pyrazine (B50134) units, significantly impacts the molecular orbital energy levels. researchgate.netnih.govacs.org
These modifications make the phthalocyanine macrocycle more electron-deficient, which is reflected in a less negative first reduction potential. acs.orgnih.gov This enhanced electron-accepting ability can facilitate and modulate intramolecular charge transfer (ICT) processes when an electron-donating group is also present on the molecule. nih.gov The efficiency of ICT is directly proportional to the reduction potential of the macrocycle. acs.org Furthermore, strongly electron-withdrawing peripheral groups can increase the ionization potential and electron affinity of the molecule. nih.gov
Table 2: Influence of Peripheral Substituent Electronic Properties on Phthalocyanine Properties Data synthesized from qualitative descriptions in cited sources. nih.govacs.orgnih.gov
| Peripheral Modification | Effect on Macrocycle | First Reduction Potential (E¹red) | Intramolecular Charge Transfer (ICT) Efficiency |
| Electron-Donating/Neutral | Less electron-deficient | More Negative | Lower / Negligible |
| Electron-Withdrawing | More electron-deficient | Less Negative | Higher |
Role of Steric and Conformation Factors on Photophysical Outcomes
Beyond electronic effects, the size, shape, and flexibility of substituents play a critical role in determining the photophysical behavior of SiPcs. These steric and conformational factors can influence aggregation, excited-state quenching, and molecular configuration.
Steric Hindrance: Bulky substituents at either the axial or peripheral positions can provide steric protection to the phthalocyanine π-system. uniupo.itacs.org This steric hindrance is highly effective at preventing the close approach of other molecules, which has several important consequences:
Reduced Aggregation : Phthalocyanines have a strong tendency to aggregate in solution, which quenches fluorescence and reduces photochemical activity. Large, sterically demanding axial ligands can act as physical barriers that hamper direct π-π interactions between macrocycles, thus preserving the monomeric, photoactive form even in aqueous solutions. uniupo.it
Modulation of Quenching Rates : Steric crowding around the phthalocyanine ring can significantly reduce the rate of bimolecular quenching of the excited triplet state. acs.org This has been demonstrated in reactions with molecular oxygen, where bulky peripheral and axial groups lower the rate constants for triplet-triplet energy transfer. acs.org This effect can be used to control the singlet oxygen quantum yield, a key parameter in photodynamic therapy.
Conformational Flexibility: The flexibility of axial ligands can also dictate photophysical outcomes. In SiPcs with long, flexible axial chains terminating in an amine group, the chain can fold back, allowing the terminal amine's lone pair electrons to interact with the excited phthalocyanine ring. nih.gov This interaction can lead to quenching of the excited state via a charge transfer mechanism, resulting in reduced singlet oxygen quantum yields. nih.gov The length of the flexible tether is critical; shorter chains may not allow this back-folding, leading to higher quantum yields. nih.gov
Furthermore, the conformation of axial ligands can be so distinct as to create different molecular configurations that coexist in solution. For example, the rotation of axial methoxy (B1213986) (-OMe) ligands has been observed to result in two distinct configurations, leading to a unique splitting pattern in NMR spectra, indicating a direct link between ligand conformation and the molecule's spectroscopic properties. nih.gov
Computational and Mechanistic Investigations of Silicon Iv Phthalocyanine Reactivity and Properties
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations have proven to be an invaluable tool for elucidating the electronic structure and predicting the properties of silicon(IV) phthalocyanine (B1677752) (SiPc) derivatives. These computational methods provide a molecular-level understanding of the geometric and electronic features that govern the behavior of these compounds.
Density Functional Theory (DFT) has been extensively employed to investigate the intrinsic material properties of SiPc derivatives. DFT modeling is instrumental in developing structure-property relationships, for instance, in the context of n-type organic thin-film transistors (OTFTs) acs.org. By calculating properties such as reorganization energy, DFT can provide insights that generally agree with experimental observations of OTFT performance, including relative electron mobility acs.org. Furthermore, DFT modeling has been used to corroborate experimental findings, such as the reduction in threshold voltage with an increase in the electron-withdrawing character of axial pendant groups acs.org.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules like phthalocyanines. While TD-DFT has known limitations, such as the potential overestimation of excitation energies, it is widely used for interpreting UV-visible-near-infrared absorption spectra semanticscholar.org. Methodological surveys have been conducted to identify the most accurate and efficient TD-DFT approaches for phthalocyanines. Simplified TD-DFT methods, for instance, can offer a significant speedup in calculations—by two to three orders of magnitude—compared to the full TD-DFT approach, while still providing accurate results, particularly for the lower-energy Q-band region when using range-separated hybrid functionals like CAM-B3LYP semanticscholar.org.
The application of DFT and TD-DFT extends to understanding the electronic structure of various transition metal phthalocyanine complexes, providing a theoretical framework for interpreting experimental data and predicting molecular behavior aps.orgresearchgate.net.
The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the electronic and optical properties of SiPc compounds. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key parameter that influences the reactivity and absorption characteristics of the molecule.
In phthalocyanines, the HOMO is typically a π-orbital of a2u symmetry, delocalized over the macrocycle's carbon atoms, while the LUMO is also a π-orbital j-octa.com. The energy levels of these frontier orbitals are critical for the performance of SiPc in organic electronics acs.org. While axial substitution on the silicon atom can significantly impact the molecular packing in the solid state, it has been observed to have a lesser effect on the energy levels of the frontier molecular orbitals acs.org.
The interaction between the monomeric units in a silicon phthalocyanine dimer leads to a splitting of the degenerate molecular orbitals of each monomer. This results in a decrease in the ionization potential and an increase in the electron affinity, consequently reducing the HOMO-LUMO energy gap unimi.it. For instance, the oxidation potential of a silicon-phthalocyanine dimer was found to decrease by 0.29 V relative to the monomer, while the reduction potential increased by 0.09 V unimi.it.
The electronic bandgap is a critical property for semiconductor applications. Quantum computation methods are being explored to calculate the electronic band structure of materials like silicon, suggesting a future direction for the computational analysis of silicon-based compounds rsc.org.
Detailed Mechanistic Elucidation of Photo-Initiated Reactions
Computational studies have been instrumental in unraveling the intricate mechanisms of photo-initiated reactions involving silicon phthalocyanines. These investigations provide a detailed picture of the transient species and energy landscapes that govern these processes.
Spectroscopic and computational studies have provided evidence for the formation of a key phthalocyanine radical anion intermediate in the photo-initiated reactions of axially unsymmetrical SiPcs. This intermediate is formed from the triplet state of the SiPc in a manner that is dependent on the presence of a reductant unimi.itscirp.org. The proposed mechanistic pathway involves a photoinduced electron transfer from the SiPc triplet state, which explains the role of reducing agents like glutathione (B108866) in accelerating cleavage reactions rsc.org.
Computational chemistry has further illuminated the reaction pathway by identifying and characterizing transition states. For example, in the solvolytic ligand exchange of phenol (B47542) ligands from SiPcs, a heptacoordinate silicon transition state has been proposed. The formation of the SiPc radical anion is believed to favor this solvolytic process unimi.itscirp.org. These findings highlight the central role of radical anion intermediates, formed through photoinduced electron transfer with biological reductants, in long-wavelength uncaging reactions unimi.it.
| Species | Method of Identification/Characterization | Role in Reaction Mechanism |
|---|---|---|
| Phthalocyanine Radical Anion | Spectroscopic studies, Computational chemistry | Key intermediate formed from the triplet state; facilitates subsequent ligand exchange. unimi.itscirp.orgrsc.org |
| Heptacoordinate Silicon Transition State | Computational chemistry studies | Transition state for the solvolytic ligand exchange process. unimi.itscirp.orgrsc.org |
Theoretical calculations have been employed to quantify the energetic aspects of bond cleavage in SiPc systems. Bond dissociation energy (BDE) calculations have provided evidence for a homolytic bond cleavage process that involves radical intermediates bohrium.com. These calculations are crucial for understanding the feasibility and mechanism of ligand release from the silicon center.
Computational studies have also shed light on the solvolytic ligand exchange processes. It has been shown that the solvolysis of a phenol ligand is favored following the formation of the SiPc radical anion. This suggests that the electronic changes in the phthalocyanine ring upon reduction play a significant role in modulating the reactivity of the axial ligands unimi.it. The transient radical anion is proposed to undergo this solvolytic ligand exchange via the aforementioned heptacoordinate silicon transition state rsc.org.
Molecular Dynamics and Simulation Studies of Silicon(IV) Phthalocyanine Systems
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and interactions of SiPc systems at an atomic level. These simulations can provide insights into processes such as aggregation, interaction with solvents, and the conformational dynamics of SiPc molecules and their assemblies.
MD simulations have been utilized to investigate the effects of solvents on the aggregation of phthalocyanines. For instance, in a study on Co(II)-tetrasulfonated phthalocyanine, MD simulations helped to confirm spectroscopic results, with analyses of radial distribution functions, root mean square deviation, and distance curves indicating that polar solvents are more effective in decreasing monomer formation unimi.it. The GROMOS96 force field has been used in such simulations, with equilibration periods allowing for the relaxation of solvent and co-solvent molecules around the phthalocyanine unimi.it.
The development of accurate force fields is critical for meaningful MD simulations. For organosilanes, efforts have been made to supplement existing force fields like the General Amber Force Field (GAFF2) to make them compatible with the Amber force field family, thus enabling more accurate computational studies of silicon-containing molecules.
While extensive MD simulation studies specifically focused on SiPc are not as prevalent as for other phthalocyanines, the methodologies are transferable. Such simulations can be employed to understand the structural organization of SiPc derivatives in various environments, which is crucial for their application in areas like organic electronics and photodynamic therapy. For example, MD simulations can help in understanding the intermolecular interactions that govern the packing of SiPc molecules in thin films, a key factor influencing charge transport properties acs.org.
| Application Area | Information Gained from MD Simulations | Example System (if not SiPc) |
|---|---|---|
| Aggregation Studies | Effect of solvent on monomer/dimer equilibrium, structural parameters of aggregates. | Co(II)-tetrasulfonated phthalocyanine unimi.it |
| Interaction with Biomolecules | Binding modes and stability of phthalocyanine-DNA complexes. | Quaternary metallophthalocyanine derivatives |
| Thin Film Morphology | Understanding intermolecular stacking and orientation, which influences charge transport. | Bis(tri-n-propylsilyl oxide) SiPc (inferred application) scirp.org |
Simulation of Intermolecular Interactions and Aggregation Behavior
Computational simulations are crucial for understanding the intermolecular interactions that govern the aggregation behavior of silicon(IV) phthalocyanine (SiPc) molecules. The tendency of the planar, aromatic phthalocyanine macrocycles to engage in π-π stacking interactions is a primary driver of aggregation. researchgate.net However, SiPcs have a distinct advantage over many other metal-phthalocyanines in that their two axial ligands, perpendicular to the macrocycle, can be synthetically tailored to sterically hinder and thus reduce this aggregation. rsc.orgkit.edu
Simulations, often employing techniques like Density Functional Theory (DFT), allow researchers to investigate how different axial and peripheral substituents modulate these intermolecular forces. squarespace.comacs.org For instance, attaching bulky groups to the axial positions of the central silicon atom can effectively prevent the close approach of the Pc macrocycles, thereby inhibiting the formation of aggregates in solution. kit.edursc.org The length and nature of these substituents, such as alkyl chains, have a pronounced effect on the molecular packing and solubility of SiPc dyes. rsc.org Similarly, substituting the Pc periphery with siloxane chains has been shown to be effective at inhibiting aggregation, leading to very small aggregation constants even in pure liquid form. csic.es
The aggregation process itself can lead to the formation of different types of assemblies, such as dimers, trimers, and higher-order oligomers, which can be coaxial or offset. csic.es In aqueous solutions, the aggregation behavior of asymmetrically, axially modified SiPcs has been observed, leading to the formation of noncovalent J-aggregate dimers. researchgate.netnih.gov The equilibrium between the monomeric and dimeric forms in these cases can be highly sensitive to environmental factors such as water content and pH. researchgate.netnih.gov Computational and spectroscopic techniques, such as UV-Vis spectroscopy, are used to study this concentration-dependent behavior and characterize the optical properties of the resulting aggregates. csic.esresearchgate.net
Strategies to control the assembly of SiPc molecules are critical for their application in optoelectronics. One such approach involves incorporating SiPc chromophores as linkers within metal-organic frameworks (MOFs). kit.edursc.org This method allows for precise spatial arrangement of the molecules, enabling rational control over the electronic inter-phthalocyanine coupling. kit.edursc.org By introducing bulky side groups to increase steric hindrance, the degree of J-aggregation within these structures can be systematically tuned. kit.edursc.org
Table 1: Factors Influencing this compound Aggregation
| Influencing Factor | Description | Effect on Aggregation | Computational/Experimental Observation Method |
| Axial Substitution | Functional groups attached perpendicular to the SiPc macrocycle. | Bulky or long-chain substituents increase steric hindrance, reducing aggregation. rsc.orgkit.edu | DFT simulations, UV-Vis Spectroscopy |
| Peripheral Substitution | Functional groups attached to the outer edge of the phthalocyanine ring. | Siloxane chains have been shown to inhibit aggregation effectively. csic.es | UV-Vis Spectroscopy, NMR Spectroscopy |
| Solvent Environment | Polarity and composition of the solvent. | The monomer-dimer equilibrium can be dictated by water content in aqueous solutions. researchgate.netnih.gov | Steady-state and time-resolved spectroscopy |
| Concentration | Molar concentration of the SiPc in solution. | Increased concentration generally promotes the formation of dimers and higher-order aggregates. csic.es | UV-Vis Spectroscopy |
| Structural Confinement | Incorporation into ordered structures like Metal-Organic Frameworks (MOFs). | Allows for precise control over intermolecular distances and electronic coupling. kit.edursc.org | X-ray Diffraction, Photophysical studies |
Crystal Packing Analysis and its Impact on Electronic Properties
Single-crystal X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of molecules in the crystal lattice. nih.gov Analysis of these crystal structures reveals how modifications to the axial ligands can alter intermolecular interactions. For example, studies comparing different bis(phenoxy)silicon phthalocyanines have shown that substitutions on the phenoxy group can change the π-π interactions between the SiPc cores. nih.gov The shortest distances between the isoindoline (B1297411) groups of neighboring molecules, a measure of π-π interaction strength, have been determined to be in the range of 3.580 Å to 3.655 Å for certain derivatives. nih.gov
The existence of different crystalline forms, or polymorphs, for the same SiPc compound can lead to vastly different electronic properties. For instance, bis(tri-n-propylsilyl oxide) SiPc has been shown to crystallize into at least two different polymorphs. unibo.it Computational analysis of these polymorphs revealed that differences in their molecular packing led to significant variations in the calculated electron mobilities, with one polymorph being almost non-conducting along a specific crystal axis due to very small transfer integrals. unibo.it This highlights that charge transport in SiPc-based devices is highly dependent on the specific polymorph present in the thin film. unibo.it
Density Functional Theory (DFT) calculations are extensively used to connect crystal structure with electronic properties. squarespace.comacs.org By analyzing the crystal packing, researchers can calculate key parameters like frontier molecular orbital (HOMO and LUMO) energy levels, reorganization energy, and electronic coupling between adjacent molecules. squarespace.comunibo.it These parameters are essential for predicting the charge transport capabilities of the material. For example, DFT modeling has been used to establish relationships where increasing the electron-withdrawing character of axial groups leads to a reduction in the threshold voltage of OTFTs. squarespace.comacs.org While calculations on ideal single crystals provide an upper limit for performance, they are invaluable for identifying promising candidate materials and understanding the intrinsic properties that govern device function. squarespace.com
Table 2: Relationship Between Crystal Packing and Electronic Properties of Silicon Phthalocyanines
| Crystal Packing Parameter | Description | Impact on Electronic Properties | Method of Analysis |
| Polymorphism | The ability of a compound to exist in more than one crystal structure. | Different polymorphs of the same SiPc can have electron mobilities that differ by orders of magnitude. unibo.it | Single-Crystal X-ray Diffraction, DFT Calculations |
| π-π Stacking Distance | The distance between the planes of adjacent aromatic macrocycles. | Shorter distances generally lead to stronger electronic coupling and potentially higher charge mobility. squarespace.comnih.gov | Single-Crystal X-ray Diffraction |
| Molecular Overlap | The degree to which the π-orbitals of adjacent molecules overlap. | Greater overlap facilitates charge hopping between molecules, enhancing conductivity. squarespace.com | DFT Calculations, Hirshfeld Surface Analysis |
| Packing Motif | The overall arrangement of molecules (e.g., herringbone, brickwork). | Affects the dimensionality and anisotropy of charge transport. squarespace.com | Single-Crystal X-ray Diffraction |
| Axial Substituent Orientation | The positioning of the axial ligands relative to neighboring molecules. | Influences intermolecular distances and can create or block charge transport pathways. squarespace.comacs.org | Single-Crystal X-ray Diffraction, DFT Calculations |
Advanced Material Applications of Silicon Iv Phthalocyanines
Organic Electronics and Optoelectronics
The versatility of silicon phthalocyanines has led to their exploration in several areas of organic electronics and optoelectronics. Their semiconducting nature, which can be modulated from p-type to n-type through chemical modification, is a key attribute for their use in transistors, solar cells, and light-emitting diodes. squarespace.comresearchgate.net
Silicon phthalocyanines have emerged as promising n-type semiconductors for organic thin-film transistors (OTFTs), a critical component in flexible and transparent electronics. squarespace.comacs.org Unlike many other metal phthalocyanines that typically exhibit p-type (hole-transporting) behavior, SiPcs can be engineered to facilitate electron transport. researchgate.netsquarespace.com This is often achieved through the introduction of electron-withdrawing groups at the axial or peripheral positions of the phthalocyanine (B1677752) macrocycle. squarespace.com
Research has demonstrated that the performance of SiPc-based OTFTs is highly dependent on the molecular structure and the processing conditions used for device fabrication. For instance, the introduction of phenoxy axial substituents has been systematically studied to establish structure-property relationships. squarespace.com It was found that increasing the electron-withdrawing character of these axial groups led to a significant reduction in the threshold voltage of the OTFTs, from 47.9 V to 21.1 V. squarespace.com
The charge carrier mobility, a key metric for transistor performance, is also strongly influenced by the molecular design. A dibenzoate substituted SiPc exhibited a field-effect mobility of approximately 6 x 10⁻⁴ cm² V⁻¹ s⁻¹ in a vacuum. researchgate.net This performance was significantly enhanced to over 0.01 cm² V⁻¹ s⁻¹ through a combination of dielectric surface modification with octadecyltrichlorosilane (B89594) (ODTS) and optimizing the substrate temperature during deposition to 200 °C. researchgate.netrsc.org Furthermore, a pentafluoro-phenoxy silicon phthalocyanine derivative has achieved an electron mobility of around 0.5 cm² V⁻¹ s⁻¹. researchgate.net The perfluorinated analogue, F₂-F₁₆SiPc, has shown even higher electron mobilities, reaching up to 0.30 cm² V⁻¹ s⁻¹ in an inert environment and 0.17 cm² V⁻¹ s⁻¹ under atmospheric conditions, highlighting its potential for air-stable n-type OTFTs. rsc.org
Table 1: Performance of Selected Silicon Phthalocyanines in N-type OTFTs
| This compound Derivative | Electron Mobility (μe) | Threshold Voltage (VT) | Measurement Conditions |
|---|---|---|---|
| Dibenzoate substituted SiPc | ~6 x 10⁻⁴ cm² V⁻¹ s⁻¹ | - | In vacuum |
| Dibenzoate substituted SiPc with ODTS and 200°C deposition | >0.01 cm² V⁻¹ s⁻¹ | - | - |
| Pentafluoro-phenoxy SiPc (F₁₀-SiPc) | ~0.5 cm² V⁻¹ s⁻¹ | 14.9 V | - |
| F₂-F₁₆SiPc | up to 0.30 cm² V⁻¹ s⁻¹ | - | Inert environment |
| F₂-F₁₆SiPc | up to 0.17 cm² V⁻¹ s⁻¹ | - | Atmospheric conditions |
| SiPc with electron-withdrawing axial groups | - | 21.1 V to 47.9 V | - |
Silicon phthalocyanines are increasingly being utilized in organic photovoltaics (OPVs) as electron-accepting (n-type) materials, offering an alternative to traditional fullerene-based acceptors. acs.orgnih.gov Their strong absorption in the near-infrared region can extend the spectral response of solar cells, potentially leading to higher power conversion efficiencies (PCEs). acs.org The tunability of their physical and thermodynamic properties, such as solubility and solid-state packing, through axial group modification is a significant advantage in optimizing the morphology of the photoactive layer. squarespace.comacs.org
In bulk heterojunction solar cells, SiPc derivatives have been successfully paired with donor polymers like P3HT and PTB7. acs.orgacs.org For example, devices employing a soluble SiPc diester compound as the acceptor with P3HT or PTB7 as the donor achieved PCEs of up to 2.7%. acs.org Another study demonstrated large-area (1 cm²) flexible OPVs using bis(tri-n-butylsilyl oxide) this compound as a non-fullerene acceptor with P3HT, processed using environmentally friendly non-halogenated solvents. acs.orgnih.gov The processing method of the active layer was found to significantly impact device performance, with an alternate sequentially blade-coated layer showing improved performance over a conventional bulk heterojunction. nih.gov
SiPcs have also been used as ternary additives in donor-acceptor OPVs, where they can enhance photocurrent by over 20% due to their extended solar absorption. acs.org The synthetic simplicity of SiPcs compared to other high-performing non-fullerene acceptors like Y6 and ITIC makes them a cost-effective option for large-scale production of OPVs. acs.orgnih.gov
Table 2: Performance of Silicon Phthalocyanines in Organic Photovoltaics
| Donor Polymer | SiPc Derivative | Device Architecture | Power Conversion Efficiency (PCE) |
|---|---|---|---|
| P3HT or PTB7 | Soluble SiPc diester | Bulk Heterojunction | Up to 2.7% |
| P3HT | Bis(tri-n-butylsilyl oxide) SiPc | Alternate Sequentially Blade-Coated | 1.4% (o-xylene) |
| P3HT | Bis(tri-n-butylsilyl oxide) SiPc | Layer-by-Layer with Thermal Annealing | 1.5% |
Silicon phthalocyanines are also finding applications as dopant red emitters in organic light-emitting diodes (OLEDs). rsc.org Their narrow emission spectra in the near-infrared region and high photoluminescence quantum yields make them suitable for creating OLEDs with high color purity. acs.orgrsc.org
By controlling the axial group composition, the bandgap of SiPcs can be maintained at around 1.8 eV, and photoluminescence quantum yields can reach up to 66% in solution. rsc.org In solution-processed OLEDs, where SiPc is doped into a polyfluorene host matrix, efficient energy transfer from the host to the SiPc dopant has been observed. rsc.org These devices exhibit narrow electroluminescence spectra with a full-width at half-maximum of 20 nm, emitting light at approximately 700 nm. rsc.org External quantum efficiencies of up to 2.5% have been achieved in these solution-processed devices. rsc.org
Vapor-deposited OLEDs using TCTA as a host material have also been fabricated, showing characteristic SiPc emission at around 715 nm. rsc.org Highly soluble SiPc diester compounds have been used to create near-infrared OLEDs with emission wavelengths between 698–709 nm, achieving external quantum efficiencies of up to 1.4%. acs.org
Photocatalysis and Environmental Remediation
The photochemical properties of silicon phthalocyanines make them effective photocatalysts for environmental remediation applications. rsc.org They can be activated by visible light to generate reactive oxygen species (ROS), which can then degrade organic pollutants in water. rsc.orgnih.gov
Silicon phthalocyanines have been investigated for the photodegradation of various organic pollutants and dyes in aqueous solutions. rsc.org A water-soluble SiPc derivative demonstrated notable photocatalytic activity in the degradation of several dyes, including methylene (B1212753) blue, eosin (B541160) B, erythrosine B, and brilliant blue FCF. nih.gov The degradation rates were significant, with brilliant blue FCF showing a 41% reduction after just 30 seconds of irradiation. nih.gov The photodegradation quantum yields of these SiPc compounds were found to be in the range of stable photocatalysts, indicating their potential for long-term use. nih.gov
Another study focused on the visible-light-induced degradation of 4-nitrophenol (B140041) using a SiPc derivative as the catalyst and hydrogen peroxide as an oxygen source. rsc.org This system achieved an 88% conversion of 4-nitrophenol with a high turnover number of 1758. rsc.org The primary degradation products were identified as hydroquinone (B1673460) and benzoquinone. rsc.org The stability of the SiPc photocatalyst is a crucial factor, and it has been shown that axial substitution on the silicon center can influence their photostability. nsf.gov
Table 3: Photocatalytic Degradation of Organic Dyes using a Water-Soluble this compound
| Dye | Degradation Rate (after 30s irradiation) |
|---|---|
| Brilliant Blue FCF (BRB) | 41% |
| Methylene Blue (MB) | 39% |
| Erythrosine B (ERB) | 29% |
| Sulforhodamine B (SRB) | 9% |
The photocatalytic activity of silicon phthalocyanines is primarily attributed to two mechanisms: energy transfer and electron transfer. nsf.gov Upon absorption of light, the SiPc molecule is promoted to an excited state. nsf.gov
In the energy transfer mechanism, the excited SiPc transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). nsf.gov This singlet oxygen then oxidizes and degrades the organic pollutants. rsc.org This is often referred to as a Type II photosensitization mechanism. rsc.org
In the electron transfer mechanism, the excited SiPc can either accept or donate an electron to a suitable substrate. nsf.gov Cyclic voltammetry and Stern-Volmer quenching studies have confirmed that SiPcs are capable of electron transfer with appropriate substrates. nsf.gov For instance, in a reductive quenching reaction, a SiPc catalyst was successfully used with Hünig's base acting as a sacrificial electron donor. nsf.gov The generation of other reactive oxygen species, such as superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH), in the presence of photogenerated holes has also been evidenced in some SiPc-based photocatalytic systems. nih.gov
Sensor Technologies and Chemical Sensing Applications
The unique electronic, optical, and chemical properties of silicon phthalocyanines (SiPcs) make them highly suitable for applications in sensor technologies. rsc.orgrsc.org Their exceptional chemical and thermal stability, coupled with their distinct optical characteristics, allows for the development of robust and sensitive chemical sensors. mdpi.com The ability to modify the SiPc structure through axial and peripheral substitutions provides a powerful tool for fine-tuning their sensitivity and selectivity towards specific analytes. rsc.orgrsc.org SiPc derivatives are utilized in various sensor platforms, including chemiresistive gas sensors, electrochemical sensors, and optical sensors, for the detection of a wide range of chemical species from gases to ions in solution. mdpi.comaip.orgtandfonline.com
Gas Sensing
Silicon phthalocyanines are effective materials for gas sensor applications, particularly when integrated into hybrid materials. aip.org The operating principle of these sensors is often based on the change in electrical conductivity that occurs when the phthalocyanine layer adsorbs gas molecules. wseas.us For instance, thin films combining Methyl-silicon-phthalocyanine (MSiPc) or Silicon-phthalocyanine (SiPc) with multi-walled carbon nanotubes (MWCNTs) have been shown to be effective in detecting ammonia (B1221849) (NH₃). aip.org In these hybrid sensors, the MWCNTs facilitate charge transport, enhancing the sensor's properties. aip.org The interaction with reducing gases that act as electron donors, like ammonia, alters the material's conductivity, providing a measurable signal. aip.org Research has demonstrated that sensors made from MSiPc and SiPc mixed with MWCNTs exhibit a good, reversible response to ammonia gas at room temperature. aip.org
While much of the detailed performance data comes from broader metal phthalocyanine (MPc) studies, the principles are directly applicable to SiPc systems. For example, MPc-based sensors have achieved limits of detection (LOD) as low as 3 parts-per-billion (ppb) for nitrogen dioxide (NO₂) and 100 ppb for hydrogen sulfide (B99878) (H₂S). rsc.org The sensitivity and selectivity of phthalocyanine-based gas sensors depend on factors such as the central metal atom, the fabrication method, and the operating temperature.
Table 1: Performance of this compound-Based Gas Sensors
| Sensor Material | Analyte | Key Findings |
| Methyl-silicon-phthalocyanine (MSiPc) / MWCNTs | Ammonia (NH₃) | Exhibits good and completely reversible sensor response. aip.org |
| Silicon-phthalocyanine (SiPc) / MWCNTs | Ammonia (NH₃) | Demonstrates effective response to ammonia at room temperature. aip.org |
Ion and Chemical Detection in Solution
The versatility of silicon phthalocyanines extends to the detection of ions and molecules in aqueous environments, primarily through electrochemical and optical sensing mechanisms. The ability to functionalize the axial positions of the SiPc core is crucial for creating receptors that can selectively bind to target analytes. rsc.orgrsc.org
An example of this is the development of an electrochemical sensor for phosphate (B84403) ion (HPO₄²⁻) detection. This sensor utilizes silicon nanowires functionalized with a copper(II) phthalocyanine derivative, demonstrating the synergy between silicon-based platforms and phthalocyanine chemistry. mdpi.com The specific interaction between the phosphate ions and the metal center of the phthalocyanine leads to high sensitivity and selectivity. mdpi.com This capacitive sensor showed a Nernstian behavior with high sensitivity and an exceptionally low limit of detection. mdpi.com
In another application, a specific derivative, Bis-(prop-2-ynyloxy) phthalocyaninato silicon (IV), was synthesized and studied for its ion recognition capabilities. Through UV-visible spectroscopy, this compound was found to exhibit high selectivity for the detection of ferric ions (Fe³⁺) in solution. tandfonline.com This selectivity arises from the specific coordination interaction between the Fe³⁺ ion and the SiPc derivative.
Table 2: Research Findings for this compound-Based Ion Sensors
| This compound Derivative | Analyte | Sensing Method | Performance Metrics |
| Copper(II) phthalocyanine-acrylate polymer on Silicon Nanowires | Phosphate (HPO₄²⁻) | Mott–Schottky | Limit of Detection (LOD): 1.5 nMSensitivity: 28.25 mV/DecadeConcentration Range: 10⁻¹⁰ to 10⁻⁶ M mdpi.com |
| Bis-(prop-2-ynyloxy) phthalocyaninato silicon (IV) | Ferric ion (Fe³⁺) | UV-visible study | Demonstrated high selectivity for Fe³⁺ ion recognition. tandfonline.com |
Biological Research Applications of Silicon Iv Phthalocyanines Pre Clinical Focus
Photodynamic Therapy (PDT) Investigations in Pre-clinical Models
Photodynamic therapy is a non-invasive therapeutic strategy that involves the administration of a photosensitizer, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) to induce cell death in targeted tissues. nih.govresearchgate.net SiPcs are considered excellent second-generation photosensitizers for PDT because they absorb strongly in the far-red spectral region, exhibit low toxicity in the dark, and are chemically stable. researchgate.netnih.gov Preclinical studies have extensively explored their potential in various cancer models.
The effectiveness of SiPc-based photosensitizers in preclinical PDT is critically dependent on their molecular design. researchgate.net A primary challenge with many phthalocyanines is their tendency to aggregate in aqueous environments, which significantly reduces their photosensitizing efficiency. jcancer.org Optimization strategies focus on improving water solubility, preventing aggregation, and enhancing tumor-specific uptake.
Key design strategies include:
Axial Ligand Modification : The two axial positions on the central silicon atom are prime sites for chemical modification. Introducing bulky or hydrophilic ligands can prevent the π-π stacking that leads to aggregation and improve water solubility. rsc.orgnih.gov This strategy has been successfully used to create effective SiPc photosensitizers, such as Pc 4, which has been investigated in preclinical and early clinical-translational studies. nih.govresearchgate.net
Targeted Delivery : To increase specificity for malignant tissues and minimize damage to healthy cells, SiPcs can be conjugated to targeting moieties. Preclinical research has shown the successful development of SiPcs targeted to the prostate-specific membrane antigen (PSMA), a biomarker overexpressed in prostate cancer cells. uniupo.itnih.gov In one study, a bivalent SiPc conjugate demonstrated superior target specificity and reduced aggregation compared to its monovalent counterpart. uniupo.itnih.gov Another approach involves conjugation with peptides, such as the cRGDfK peptide, which targets integrins that are often overexpressed on tumor cells. jcancer.org
Formulation and Encapsulation : Incorporating SiPcs into nanocarriers is another effective strategy to improve their biocompatibility and delivery. Encapsulation can protect the photosensitizer from premature degradation, enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, and facilitate its interaction with cancer cells. acs.org
These optimization strategies have led to the development of SiPc-based photosensitizers with significantly enhanced preclinical efficacy, demonstrating potent photoinduced cytotoxicity and significant tumor growth inhibition in animal models. jcancer.orguniupo.it
The therapeutic effect of PDT is mediated by the generation of cytotoxic ROS, primarily singlet oxygen (¹O₂). acs.org Upon absorption of light, the SiPc photosensitizer transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen (Type II mechanism) to produce singlet oxygen, or participate in electron transfer reactions (Type I mechanism) to produce other ROS like superoxide (B77818) anions and hydroxyl radicals. nih.gov
Preclinical studies have confirmed that SiPc derivatives are potent generators of ROS.
In Vitro Studies : Cellular assays are commonly used to detect and quantify ROS production. For instance, the fluorescent dye 2′,7′-dichlorofluoresceindiacetate (DCFDA) is used to report ROS generation within cells. uniupo.it Studies on various cancer cell lines, including those for prostate cancer and cholangiocarcinoma, have shown that irradiation of SiPc-treated cells leads to a significant increase in ROS levels, which correlates with phototoxicity. uniupo.itscispace.com Quenchers of specific ROS have been used to elucidate the dominant photochemical mechanism. Studies using sodium azide (B81097) and 2,5-dimethylfuran (B142691) (singlet oxygen quenchers) showed significant protection against SiPc-mediated photodynamic effects, confirming the primary role of singlet oxygen in inducing cell damage. nih.gov
In Vivo Studies : In preclinical animal models, the generation of ROS by SiPcs leads to significant anti-tumor effects. Following intravenous administration and subsequent light irradiation of the tumor, SiPc photosensitizers have been shown to induce tumor necrosis and growth inhibition. uniupo.itnih.gov The mechanism involves not only direct cancer cell killing but also damage to the tumor vasculature, which restricts blood supply and further contributes to tumor destruction. acs.org Preclinical work with the SiPc photosensitizer Pc 4 identified that its PDT effect triggers the intrinsic pathway of apoptosis, involving targets like cardiolipin (B10847521) and the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govresearchgate.net
The table below summarizes findings from selected preclinical studies on ROS generation by SiPcs.
| SiPc Derivative | Model System | Key Findings on ROS Generation |
| SiPc-PQ-(PSMAi)₂ | PC3-PIP (prostate cancer) cells | Induced high levels of ROS upon irradiation, confirmed by DCFDA assay, leading to potent phototoxicity. uniupo.itnih.gov |
| SiPc IV & SiPc V | Rat hepatic microsomes, human erythrocyte ghosts | Efficiently generated singlet oxygen, leading to lipid peroxidation and cytochrome P-450 destruction. nih.gov |
| Pc 4 | Human cancer cell lines | Induces apoptosis via ROS-mediated damage to cardiolipin and Bcl-2/Bcl-xL proteins. nih.gov |
| Pc32 | EGI-1 and TFK-1 (cholangiocarcinoma) cells | Generated ROS upon photoactivation, though less pronounced than a comparable Zinc Phthalocyanine (B1677752). scispace.com |
The tumor microenvironment is characterized by unique physiological conditions, such as hypoxia (low oxygen tension) and elevated levels of reductants like glutathione (B108866) (GSH). rsc.org These conditions can profoundly influence the mechanism of action of SiPc photosensitizers.
Under normoxic (normal oxygen) conditions, the photodynamic process proceeds as expected, with the excited photosensitizer reacting with abundant molecular oxygen to generate cytotoxic ROS. rsc.orgnih.gov This leads to cell death primarily through a PDT mechanism.
However, under hypoxic conditions, the reduced availability of oxygen limits the efficiency of singlet oxygen generation. nih.gov Intriguingly, researchers have discovered that for certain axially unsymmetrical SiPcs, hypoxia, in the presence of a biological reductant like glutathione, switches the photochemical pathway away from PDT. rsc.orgnih.govrsc.org Instead of generating ROS, the SiPc undergoes a photoinduced electron transfer (PET) from the reductant to the excited triplet state of the photosensitizer. This forms a key phthalocyanine radical anion intermediate, which then facilitates the cleavage of an axial ligand. rsc.orgnih.gov This unique oxygen-dependent switch in mechanism is a critical finding, as it opens the door for developing SiPcs that can be effective in the hypoxic cores of tumors, which are notoriously resistant to conventional PDT and radiotherapy. researchgate.net
Photo-Controlled Drug Release and Uncaging Systems (Pre-clinical)
The ability to control the release of therapeutic agents with spatial and temporal precision is a major goal in drug delivery. SiPc scaffolds are being explored for photo-controlled drug release, or "uncaging," where an active molecule is covalently attached to the SiPc via a photolabile linker and released upon light irradiation. nih.govnih.gov The use of near-IR light is particularly advantageous for these systems due to its deeper tissue penetration and lower toxicity compared to UV light. rsc.orgnih.gov
The fundamental principle of photorelease from SiPc scaffolds relies on the light-induced cleavage of one of the axial Si-O bonds. rsc.orgnih.gov A therapeutic or diagnostic small molecule is attached as an axial ligand to the central silicon atom. The SiPc core acts as the "cage" and the light-absorbing antenna.
Upon irradiation with NIR light (typically around 690 nm), the SiPc absorbs a photon and becomes electronically excited. nih.gov This excitation initiates a chemical reaction that leads to the cleavage of the axial bond, releasing the "caged" molecule, which can then exert its biological effect. rsc.orgrsc.org A key discovery is that this photoinduced ligand-releasing reaction can dramatically alter the physicochemical properties of the SiPc derivative itself. For example, the cleavage of a hydrophilic axial ligand from the IR700 dye results in a significant increase in the hydrophobicity of the remaining molecule, causing it to aggregate. nih.gov This change is proposed as a mechanism of cell killing in photoimmunotherapy, where aggregation on the cell membrane leads to physical stress and eventual cell lysis. nih.gov
A significant advancement in SiPc-based uncaging systems is the development of conditional release mechanisms that are dependent on specific physiological cues found in the tumor microenvironment. nih.govresearchgate.net This adds a layer of selectivity, ensuring that the therapeutic payload is released preferentially in the target tissue.
The release of axial ligands from certain unsymmetrical SiPcs is contingent on a unique combination of three factors:
Near-IR Light (e.g., 690 nm) : Provides the energy to excite the SiPc molecule. rsc.org
Hypoxia : Low oxygen tension is required to prevent the excited SiPc from being quenched by oxygen, which would otherwise lead to ROS generation. nih.govconsensus.app
Thiol Reductant : A biological reductant, such as glutathione (GSH), which is present in millimolar concentrations intracellularly, is necessary to initiate the process. nih.govrsc.org
The proposed mechanism involves a photoinduced electron transfer (PET) from the thiol reductant to the triplet excited state of the SiPc, forming a transient SiPc radical anion. rsc.orgnih.gov Computational and spectroscopic studies suggest that this radical anion intermediate is the key species that undergoes solvolytic ligand exchange, proceeding through a heptacoordinate silicon transition state, which ultimately leads to the release of the axial ligand. nih.govrsc.org This conditional, multi-trigger system allows for highly specific drug release, as demonstrated in a preclinical study where a SiPc-combretastatin conjugate showed modest PDT-induced cytotoxicity in normoxic conditions but significantly higher cytotoxicity under hypoxia due to the photorelease of the potent chemotherapeutic agent. rsc.org
The table below outlines the conditions and proposed mechanisms for different SiPc functionalities.
| Functionality | Required Conditions | Proposed Mechanism | Outcome |
| Photodynamic Therapy (PDT) | Normoxia, Light | Energy transfer from excited SiPc triplet state to molecular oxygen. rsc.orgnih.gov | Generation of cytotoxic singlet oxygen (¹O₂). rsc.org |
| Conditional Photorelease | Hypoxia, Light, Thiol Reductant (e.g., GSH) | Photoinduced electron transfer from reductant to excited SiPc, forming a radical anion intermediate that facilitates axial ligand cleavage. rsc.orgnih.govrsc.org | Release of caged small molecule. rsc.orgnih.gov |
Advanced Biomedical Imaging Techniques (Pre-clinical)
Silicon(IV) phthalocyanines (SiPcs) have emerged as significant agents in preclinical biomedical imaging due to their favorable photophysical properties. Their strong absorption and intense fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum (approximately 670–780 nm) make them particularly suitable for in vivo applications. wikipedia.orgnih.gov This spectral window is often referred to as the "therapeutic window" because endogenous chromophores like hemoglobin and water have lower absorption in this range, allowing for deeper penetration of light into biological tissues. wikipedia.org The unique structure of SiPcs, featuring two axial coordination sites on the central silicon atom, allows for chemical modifications that can reduce aggregation in aqueous environments—a common issue with other phthalocyanines that can lead to fluorescence quenching and diminished photochemical activity. wikipedia.orgrsc.org
Near-Infrared (NIR) Fluorescence Imaging Applications
The intrinsic ability of SiPcs to absorb and emit light in the NIR region is a key advantage for fluorescence imaging. This property enables high-resolution imaging with enhanced signal-to-noise ratios for the visualization of deep-seated tumors. Preclinical studies have demonstrated the utility of SiPc derivatives as fluorescent labels for the early detection of solid tumors. For instance, a silicon phthalocyanine complex, 6 , demonstrated the ability to unambiguously reveal the presence of a 1 mm diameter 4T1-luc2 tumor in the mammary fat pad of BALB/c mice, a size not visible to the naked eye. researchgate.net This particular compound showed an intrinsic capacity to accumulate in the tumor, highlighting its potential as a NIR fluorescent label for early cancer diagnosis. researchgate.net
The versatility of SiPc chemistry allows for their conjugation with targeting moieties to enhance specificity for cancer cells. This theranostic approach combines diagnostic imaging with therapeutic action. For example, SiPc-based photosensitizers have been targeted to the prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer. uniupo.it This strategy not only facilitates the detection of prostate cancer through NIR fluorescence imaging but also enables targeted photodynamic therapy (PDT), where the SiPc generates cytotoxic reactive oxygen species upon light activation to destroy cancer cells. uniupo.it Commercially available fluorescent SiPc derivatives, such as La Jolla Blue® and IRD700DX®, are used as labeling agents for various biomolecules, further underscoring their importance in biomedical research. rsc.org
Enzymatic Inhibition Studies (e.g., Carbonic Anhydrase Isozymes)
Recent research has unveiled a novel biological application for silicon phthalocyanines as inhibitors of carbonic anhydrase (CA) isozymes. nih.gov CAs are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for several diseases, including glaucoma, epilepsy, and cancer. nih.govgiresun.edu.tr
Studies have shown that axially disubstituted silicon phthalocyanines and their quaternized derivatives can effectively inhibit human cytosolic carbonic anhydrase isozymes hCA I and II. nih.gov This represents the first instance of carbonic anhydrase inhibition by phthalocyanines. nih.gov These SiPc compounds exhibit a different binding mechanism compared to conventional CA inhibitors like sulfonamides, suggesting a new avenue for inhibitor design. nih.gov The inhibitory effects of these novel SiPc analogues occur at nanomolar concentrations. giresun.edu.tr
Further investigations have expanded the scope of SiPc-mediated enzyme inhibition to include the transmembrane, cancer-associated isozyme hCA IX. giresun.edu.tr The inhibition of this specific isozyme is particularly relevant for cancer therapy. The development of SiPcs as inhibitors for various enzymes, including cholinesterases associated with Alzheimer's disease, is an active area of research, potentially leading to new therapeutic agents for a range of disorders. giresun.edu.tr
Below is a table summarizing the inhibitory activity of selected this compound derivatives against human carbonic anhydrase isozymes.
| Compound | Target Isozyme | IC₅₀ (µM) |
| ZM-1-Si | hCA I | 0.0178 - 0.1653 |
| ZM-5-Si | hCA I | 0.0178 - 0.1653 |
| ZT-Si | hCA I | 0.0178 - 0.1653 |
| ZM-1-SiQ | hCA I | 0.0178 - 0.1653 |
| ZM-5-SiQ | hCA I | 0.0178 - 0.1653 |
| ZT-SiQ | hCA I | 0.0178 - 0.1653 |
| ZM-1-Si | hCA II | 0.0172 - 0.1212 |
| ZM-5-Si | hCA II | 0.0172 - 0.1212 |
| ZT-Si | hCA II | 0.0172 - 0.1212 |
| ZM-1-SiQ | hCA II | 0.0172 - 0.1212 |
| ZM-5-SiQ | hCA II | 0.0172 - 0.1212 |
| ZT-SiQ | hCA II | 0.0172 - 0.1212 |
Data sourced from multiple studies investigating axially disubstituted silicon phthalocyanines and their quaternized derivatives. nih.govresearchgate.net
DNA Photoreactivity Investigations (e.g., DNA-Photocleavage Activity)
Silicon phthalocyanines are being investigated for their ability to induce DNA damage upon photoirradiation, a property central to their application in photodynamic therapy (PDT). scirp.orgscirp.org The mechanism of DNA photocleavage by SiPcs involves the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), when the photosensitizer is exposed to light of a specific wavelength. scirp.orgresearchgate.net
Preclinical studies have demonstrated that certain this compound derivatives possess significant DNA-photocleavage activity. scirp.orgscirp.org In a typical experiment, supercoiled plasmid DNA, such as pBR322, is incubated with the SiPc derivative and then irradiated with light. The extent of DNA damage is analyzed using agarose (B213101) gel electrophoresis, which can distinguish between the supercoiled (undamaged), nicked circular (single-strand break), and linear (double-strand break) forms of the DNA. scirp.orgscirp.orgresearchgate.net
Research has shown that synthesized SiPc derivatives can efficiently cleave supercoiled DNA (Form I) to its nicked form (Form II) upon light exposure. scirp.orgscirp.org The photocleavage activity is dependent on both the concentration of the SiPc compound and the duration of light irradiation. scirp.orgscirp.orgresearchgate.net For example, compounds 1a and 1b showed significant photo-induced DNA cleavage at a concentration of 20 μM after 35 minutes of illumination. scirp.orgscirp.org These findings underscore the potential of silicon phthalocyanines as photosensitizers for therapeutic applications that target DNA. scirp.orgscirp.org
The photophysical properties of these SiPc derivatives, such as their fluorescence quantum yield (ΦF) and singlet oxygen quantum yield (ΦΔ), are crucial determinants of their DNA-photocleavage efficiency. scirp.orgscirp.org Compounds with high singlet oxygen quantum yields are generally more effective at inducing DNA damage. scirp.orgscirp.org
| Compound | Maximum Absorption (Q-band, nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |
| 1a | 681 | 0.20 | 0.66 |
| 1b | 681 | 0.31 | 0.59 |
Photophysical properties were investigated in DMSO with ZnPc as a reference. scirp.orgscirp.org
Emerging Research Areas and Future Directions for Silicon Iv Phthalocyanines
Rational Design Principles for Next-Generation Silicon(IV) Phthalocyanine (B1677752) Derivatives
The rational design of new SiPc derivatives is centered on establishing clear structure-property relationships, enabling the precise tuning of their functionality. squarespace.com Modifications are primarily made at two key locations: the axial positions perpendicular to the phthalocyanine ring and the peripheral positions on the outer benzene (B151609) rings. bohrium.com
Axial Ligand Functionalization: The two axial positions on the central silicon atom are a defining feature of SiPcs, offering a unique avenue for chemical modification. scispace.comrsc.org These positions can be functionalized with a wide array of ligands, which serves several key purposes:
Solubility and Aggregation: One of the primary challenges with phthalocyanines is their tendency to aggregate in solution, which can quench their excited states and diminish their photophysical properties. scispace.comresearchgate.net Attaching bulky or polar substituents to the axial positions effectively disrupts the π-π stacking between the planar macrocycles, thereby reducing aggregation and improving solubility in various solvents. scispace.com This is a significant advantage over divalent metallophthalocyanines like copper or zinc phthalocyanine. squarespace.com
Tuning Electronic Properties: While axial substituents have a less pronounced effect on the frontier orbital energies compared to peripheral modifications, they can still influence the material's electronic behavior. squarespace.com For instance, in the context of organic thin-film transistors (OTFTs), increasing the electron-withdrawing character of axial phenoxy groups has been shown to systematically reduce the threshold voltage. squarespace.com
Bio-conjugation: The axial ligands serve as convenient handles for attaching biomolecules or targeting moieties. This is particularly crucial for medical applications like PDT, where SiPcs can be conjugated to peptides or other ligands to enhance cellular uptake and target specific tissues. bohrium.com
Peripheral Ring Substitution: Modification of the peripheral benzene rings of the phthalocyanine macrocycle has a more direct impact on the core electronic and optical properties.
Modulating Optoelectronic Properties: Attaching electron-donating or electron-withdrawing groups to the periphery can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For example, peripheral fluorination has been demonstrated to systematically lower these energy levels, shifting the charge transport characteristics from p-type to ambipolar, and eventually to n-type as the degree of fluorination increases.
Red-Shifting Absorption: Peripheral substitutions can also shift the Q-band absorption, which is a critical parameter for applications like PDT that rely on light penetration through tissue. rsc.org
The development of structure-property relationships through a combination of synthetic chemistry, detailed characterization, and computational modeling, such as density functional theory (DFT), is crucial for predicting the performance of new SiPc derivatives and guiding the design of next-generation materials. squarespace.com
Integration of Silicon(IV) Phthalocyanines with Nanomaterials and Hybrid Systems
To further enhance their properties and create multifunctional systems, SiPcs are increasingly being integrated with a variety of nanomaterials. These hybrid systems leverage the unique characteristics of both the SiPc molecule and the nanomaterial, leading to synergistic effects and novel applications.
Gold Nanoparticles (AuNPs): SiPcs have been conjugated to AuNPs for applications in targeted drug delivery and photodynamic therapy. mdpi.com The AuNPs can serve as biocompatible carriers, and their surface can be functionalized for targeted delivery. mdpi.com In one example, a SiPc derivative was covalently attached to a PEGylated AuNP via a light-sensitive Si-C bond, allowing for near-infrared light-controlled release of the photosensitizer. mdpi.com
Carbon Nanotubes (CNTs): Hybrid materials composed of SiPcs and single-walled carbon nanotubes (SWCNTs) have been developed for applications such as chemiresistive sensors. In these systems, the SiPc can act as a linker to cross-link the nanotubes, creating a three-dimensional network. This novel hybrid nanomaterial has demonstrated a completely reversible sensor response to gases like ammonia (B1221849) and hydrogen at room temperature.
Graphene: Covalently linked SiPc-graphene hybrid composites have shown promise as efficient photocatalysts. The strong electronic interaction between the SiPc and the graphene facilitates photoinduced electron transfer, leading to enhanced photocatalytic activity for processes like hydrogen evolution. mdpi.com
Silicon Quantum Dots (Si QDs): Water-soluble Si QDs have been used as carriers to deliver hydrophobic SiPc drugs for fluorescence-guided photodynamic therapy. These nanocomposites, with sizes smaller than 5 nm, demonstrate efficient cellular uptake and emit dual-channel fluorescence, allowing for simultaneous imaging and therapy. rsc.org
Metal-Organic Frameworks (MOFs): SiPcs can be incorporated as linkers within MOFs. This strategy allows for the precise spatial arrangement of the SiPc chromophores, which can be used to control and tune the electronic coupling between them. By adjusting the steric hindrance around the SiPc linker, effects like J-aggregation can be rationally controlled in thin films, which is critical for optimizing optoelectronic properties.
These integrations create advanced materials with enhanced solubility, targeted delivery capabilities, improved charge transport, and novel sensor functionalities, significantly broadening the application scope of SiPcs.
Advanced Comparative Studies with Diverse Phthalocyanine and Porphyrin Analogues
The unique properties of SiPcs are best understood through comparative studies with structurally related macrocycles, namely other metallophthalocyanines (MPcs) and porphyrins.
Comparison with Other Metallophthalocyanines (MPcs):
The most significant structural difference between SiPcs and many other common MPcs (e.g., those containing Zn(II), Cu(II), or Fe(II)) is the hexacoordinated silicon(IV) center, which provides two axial positions for functionalization. scispace.comresearchgate.net This feature offers distinct advantages:
Tunability and Aggregation Resistance: The axial ligands on SiPcs provide a versatile handle to modify solubility and solid-state packing without substantially altering the fundamental optical and electrochemical properties of the phthalocyanine ring. squarespace.com This is a major advantage over planar, divalent MPcs, where modifications are restricted to the periphery and often lead to aggregation. scispace.com
Electronic Properties: SiPc derivatives often inherently behave as n-type semiconductors, favoring the transport of electrons. This is relatively uncommon for MPcs, which are predominantly p-type materials. squarespace.com This characteristic makes SiPcs particularly promising for applications in organic electronics that require efficient electron transport. squarespace.com
Comparison with Porphyrins:
Porphyrins are the parent macrocycles to phthalocyanines and are widely used as photosensitizers. nih.gov While both are 18 π-electron aromatic systems, key structural differences lead to distinct properties: scispace.com
Structural Differences: Porphyrins consist of four pyrrole (B145914) rings linked by methine bridges, whereas phthalocyanines have isoindole units linked by nitrogen atoms. scispace.comnih.gov The fusion of benzene rings onto the pyrrole units in phthalocyanines creates a more extended π-conjugated system. scispace.com
Spectroscopic Properties: This extended conjugation results in a significant red-shift of the Q-band absorption in phthalocyanines (~700 nm) compared to porphyrins (~630-635 nm). scispace.comrsc.org The stronger absorption at longer wavelengths is a major advantage for SiPcs in applications like PDT, as this light penetrates deeper into biological tissues. rsc.org The molar extinction coefficient of SiPc is also significantly higher than that of porphyrins like Protoporphyrin IX, meaning it can absorb more photons more efficiently. rsc.org
Photodynamic Efficacy: In comparative studies for PDT, phthalocyanines have generally been found to be more efficient photosensitizers than porphyrins, exhibiting higher reactive oxygen species (ROS) generation and inducing greater photokilling of cancer cells with lower dark toxicity. rsc.org A study comparing a novel silicon phthalocyanine (Pc32) with a zinc phthalocyanine (ZnPc) for PDT of cholangiocarcinoma found that while both induced ROS formation, the ZnPc derivative showed more pronounced antiproliferative and antiangiogenic effects. acs.org
The table below summarizes some key comparative properties.
| Property | This compound (SiPc) | Other Divalent MPcs (e.g., ZnPc, CuPc) | Porphyrins (e.g., PpIX) |
| Coordination | Hexacoordinated Si(IV) with two axial ligands | Tetracoordinated divalent metal | Tetracoordinated metal or metal-free |
| Tunability | High (via axial and peripheral sites) | Moderate (peripheral sites only) | Moderate (peripheral sites only) |
| Aggregation | Reduced due to axial ligands | Prone to aggregation | Can aggregate |
| Typical Semiconductor Type | n-type or ambipolar | Typically p-type | Varies |
| Q-Band Absorption Max (λmax) | ~670-700 nm | ~670-700 nm | ~630-635 nm |
| Molar Extinction Coefficient (ε) | High (e.g., ~2 x 10⁵ M⁻¹cm⁻¹) | High | Lower (e.g., ~5 x 10³ M⁻¹cm⁻¹) |
| PDT Efficacy | High | High | Moderate to High |
These comparative studies underscore the unique advantages of the SiPc framework, particularly its synthetic versatility and superior spectroscopic properties for light-harvesting applications.
Identified Challenges and Future Research Opportunities in Silicon(IV) Phthalocyanine Chemistry
Despite significant progress, several challenges remain in the field of SiPc chemistry, which also point toward exciting future research directions.
Identified Challenges:
Synthetic Complexity: While many synthetic routes have been developed, the preparation of SiPc derivatives can still be challenging. Classical methods often require harsh reaction conditions, hazardous reagents, and can result in low yields. bohrium.commdpi.com The synthesis of unsymmetrically substituted SiPcs, both at the axial and peripheral positions, is particularly difficult, often leading to complex mixtures that are hard to separate. rsc.orgresearchgate.net
Aggregation: Although axial ligands help to mitigate aggregation, it remains a persistent issue, especially in aqueous media or the solid state. nih.gov Aggregation can severely hamper performance in applications by quenching fluorescence and reducing photosensitizing efficiency. researchgate.net Controlling the packing of SiPcs in thin films to achieve optimal morphology for charge transport is also a significant challenge in organic electronics. rsc.org
Stability: While the phthalocyanine core is generally very stable, the axial ligands can be labile. For instance, the photolability of axial Si-C bonds, while useful for controlled drug release, can be a limitation in applications requiring long-term stability. scispace.com The thermal stability of some axially substituted SiPcs can also be limited, restricting their processing and application range. acs.org
Future Research Opportunities:
Development of Novel Synthetic Methodologies: A key area for future research is the development of more efficient, scalable, and environmentally benign synthetic routes. This includes creating reliable methods for producing unsymmetrical SiPcs to enable the creation of "Janus-faced" molecules with distinct functionalities on each axial position. bohrium.com Exploring alternative chemistries, such as the Piers-Rubinsztajn reaction, may provide access to previously challenging SiPc structures. acs.org
Advanced Supramolecular Chemistry: There are significant opportunities in using supramolecular chemistry and crystal engineering to control the aggregation and solid-state packing of SiPcs. squarespace.com Designing molecules that self-assemble into well-defined architectures or incorporating them into structures like MOFs are promising strategies to control inter-chromophore interactions and optimize electronic properties. rsc.org
Expansion into Theranostics: The excellent near-infrared optical properties of SiPcs make them ideal candidates for theranostics, which combines therapeutic action (like PDT or photothermal therapy) with diagnostic imaging (like fluorescence or photoacoustic imaging). nih.govnih.gov Future work will focus on designing multifunctional SiPc-based nanoprobes that can simultaneously image and treat diseases with high specificity.
High-Performance Organic Electronics: SiPcs are emerging as a compelling class of low-cost, non-fullerene acceptors for organic photovoltaics and as n-type semiconductors for OTFTs. squarespace.comnih.gov Future research will focus on designing new SiPc structures with improved charge mobility and air stability, as well as optimizing device architectures to fully exploit their potential and challenge the performance of current state-of-the-art materials. squarespace.commdpi.com
Catalysis and Sensing: The unique electronic structure and stability of SiPcs make them attractive for applications in photocatalysis and chemical sensing. Future opportunities lie in designing SiPc-based hybrid materials with high catalytic efficiency for reactions like CO₂ reduction or hydrogen production, and in developing highly sensitive and selective sensors for environmental and biomedical applications.
Addressing these challenges and exploring these opportunities will be critical for advancing SiPc chemistry and realizing the full potential of these versatile molecules in a wide range of technological and medical fields.
Q & A
Q. What are the established synthesis and characterization methods for Silicon Phthalocyanine derivatives?
Silicon Phthalocyanines (SiPcs) are typically synthesized via cyclotetramerization of phthalonitrile precursors in the presence of silicon tetrachloride, followed by axial substitution to improve solubility and functionality. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify purity. For reproducibility, experimental protocols must specify solvent systems, reaction temperatures, and purification techniques (e.g., column chromatography). Only novel compounds require full spectroscopic and analytical data in the main manuscript; known derivatives should reference prior methods .
Q. Which photophysical properties are critical to evaluate in Silicon Phthalocyanines for photodynamic therapy (PDT)?
Key properties include:
- UV-Vis absorption spectra (Q-band maxima ~670–750 nm) to assess light-harvesting efficiency.
- Fluorescence quantum yield (ΦF) to determine radiative decay pathways.
- Singlet oxygen quantum yield (ΦΔ) measured via chemical traps (e.g., 1,3-diphenylisobenzofuran) under controlled irradiation. Standardized solvent systems (e.g., dimethylformamide or toluene) and concentrations (10⁻⁶–10⁻⁵ M) are essential for comparability between studies .
Q. How can researchers ensure reproducibility of published this compound synthesis protocols?
Reproducibility requires:
- Detailed step-by-step procedures, including inert atmosphere conditions (e.g., argon) for air-sensitive reactions.
- Cross-validation of characterization data (e.g., NMR chemical shifts, MS peaks) with original publications.
- Access to supplementary information for purification details (e.g., gradient elution in chromatography). Discrepancies in yields or purity often arise from trace moisture or impurities in solvents, necessitating rigorous drying protocols .
Advanced Research Questions
Q. How do axial substituents (e.g., trihexylsilyloxide) influence the photodynamic activity of Silicon Phthalocyanines?
Axial ligands modulate solubility, aggregation tendencies, and electronic properties. For example, bulky substituents like trihexylsilyloxide reduce π-π stacking, enhancing singlet oxygen generation by minimizing non-radiative decay. Comparative studies should employ time-resolved spectroscopy to quantify excited-state lifetimes and density functional theory (DFT) to model electron distribution changes. Recent work on nickel phthalocyanines suggests similar substituent-induced electronic localization mechanisms apply to SiPcs .
Q. What experimental factors contribute to discrepancies in reported singlet oxygen quantum yields (ΦΔ) for SiPcs?
Variability arises from:
- Solvent polarity : Higher polarity can stabilize charge-transfer states, altering ΦΔ.
- Oxygen concentration : Degassed solutions understate ΦΔ; saturation with O₂ is critical.
- Light source calibration : Irradiation wavelength and power must match the Q-band absorption. Standardization using reference photosensitizers (e.g., methylene blue) and actinometry is recommended .
Q. How can electronic localization effects from substituents be systematically analyzed in SiPcs?
Advanced methods include:
- X-ray absorption spectroscopy (XAS) to probe ligand-to-metal charge transfer.
- Electrochemical impedance spectroscopy to assess charge-carrier mobility.
- DFT simulations to map electron density distribution and predict redox behavior. Substituent-induced localization can enhance electrocatalytic properties, as demonstrated in nickel phthalocyanine analogs .
Q. What strategies optimize reaction conditions for high-purity this compound synthesis?
Optimization involves:
- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) to control cyclization kinetics.
- Catalyst screening : Lewis acids like ZnCl₂ improve phthalonitrile activation.
- Statistical design of experiments (DoE) to identify critical factors (e.g., molar ratios, reaction time). Post-synthetic purification via Soxhlet extraction or sublimation may further enhance purity .
Q. How can structural data (e.g., crystallography) be correlated with photophysical properties in SiPcs?
Single-crystal X-ray diffraction provides bond lengths and dihedral angles, which can be input into time-dependent DFT (TD-DFT) models to simulate electronic transitions. For amorphous samples, pair distribution function (PDF) analysis complements spectroscopic data. Correlations between axial ligand bulkiness and redshifted Q-bands have been empirically validated .
Q. What methodologies resolve contradictions in reported DNA-photocleavage activities of SiPcs?
Discrepancies often stem from:
- Light dose variability : Use radiometers to standardize irradiation (e.g., 50 mW/cm² for 10 minutes).
- Cell-free vs. cellular models : Agarose gel assays may overestimate activity compared to in vitro cell viability tests.
- Control experiments : Include dark controls and radical scavengers (e.g., sodium azide) to isolate singlet oxygen effects. Meta-analyses of published protocols can identify consensus methodologies .
Q. What computational approaches predict structure-property relationships in Silicon Phthalocyanines?
Machine learning models trained on existing datasets (e.g., absorption maxima vs. substituent electronegativity) enable predictive design. Quantum chemical descriptors (e.g., HOMO-LUMO gaps) combined with quantitative structure-activity relationship (QSAR) analysis guide ligand selection for target applications like PDT or catalysis .
Methodological Guidelines
- Data Contradiction Analysis : Compare experimental conditions across studies using tools like PRISMA flow diagrams. Highlight solvent, concentration, and instrumentation differences in systematic reviews .
- Experimental Design : Align research questions with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to ensure rigor .
- Literature Synthesis : Use SciFinder and Web of Science to access peer-reviewed studies, avoiding non-academic sources like BenchChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
